R112

Description

R-112 is a small molecule drug with a maximum clinical trial phase of II.

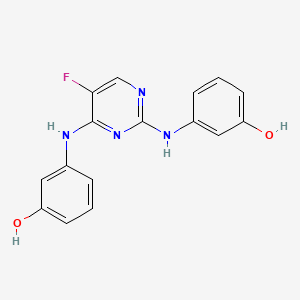

Structure

3D Structure

Properties

IUPAC Name |

3-[[5-fluoro-2-(3-hydroxyanilino)pyrimidin-4-yl]amino]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN4O2/c17-14-9-18-16(20-11-4-2-6-13(23)8-11)21-15(14)19-10-3-1-5-12(22)7-10/h1-9,22-23H,(H2,18,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKGTSHBQZEFEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC2=NC(=NC=C2F)NC3=CC(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

575474-82-7 | |

| Record name | R-112 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0575474827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | R-112 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7W5AL9KHB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Activity of R-112: A Syk Kinase Inhibitor for Allergic Rhinitis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Compound R-112 is a potent, selective, and ATP-competitive inhibitor of spleen tyrosine kinase (Syk), a critical mediator in the signaling cascade of the high-affinity IgE receptor (FcεRI) in mast cells. By targeting Syk, R-112 effectively abrogates the downstream signaling pathways responsible for the release of pro-inflammatory mediators, positioning it as a promising therapeutic agent for the treatment of allergic rhinitis. This document provides a comprehensive overview of the biological activity of R-112, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for key assays, and a visual representation of its role in the mast cell signaling pathway.

Introduction

Allergic rhinitis is an inflammatory condition of the nasal mucosa triggered by an IgE-mediated response to allergens. Upon allergen exposure, the cross-linking of IgE bound to FcεRI on the surface of mast cells initiates a signaling cascade that leads to the release of a plethora of inflammatory mediators, including histamine, leukotrienes, and cytokines. These mediators are responsible for the characteristic symptoms of allergic rhinitis, such as sneezing, rhinorrhea, nasal congestion, and itching.

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in the initiation and amplification of the FcεRI signaling pathway.[1][2][3][4] Following receptor aggregation, Syk is recruited to the phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) of the FcεRI β and γ subunits, leading to its activation. Activated Syk then phosphorylates a host of downstream adaptor proteins and enzymes, ultimately culminating in mast cell degranulation, the synthesis of lipid mediators, and the transcription of pro-inflammatory cytokine genes.[1][2][3]

R-112 has been identified as a fast and reversible inhibitor of Syk kinase, demonstrating the ability to potently and completely block all three major functions of IgE-induced mast cell activation: degranulation, lipid mediator production, and cytokine secretion.[5] This targeted mechanism of action makes R-112 a subject of significant interest for the therapeutic intervention of allergic rhinitis and other allergic diseases.

Mechanism of Action

R-112 functions as an ATP-competitive inhibitor of Syk kinase.[6][7] This means that R-112 binds to the ATP-binding pocket of the Syk enzyme, preventing the binding of ATP and subsequent phosphorylation of Syk's substrates. The inhibition of Syk's catalytic activity effectively halts the propagation of the downstream signaling cascade initiated by FcεRI cross-linking.

Specifically, R-112 has been shown to inhibit the phosphorylation of Linker for Activation of T-cells (LAT), a key adaptor protein and a direct substrate of Syk.[5] However, it does not inhibit the phosphorylation of Syk at tyrosine 352, a target of the upstream kinase Lyn. This selectivity confirms that R-112's primary target within the FcεRI pathway is Syk itself. By blocking Syk-mediated phosphorylation, R-112 prevents the activation of downstream pathways, including those leading to calcium mobilization, activation of protein kinase C (PKC), and the MAP kinase cascade, all of which are essential for the release of allergic mediators.[2][3]

Quantitative Efficacy Data

The inhibitory activity of R-112 on Syk kinase and its subsequent effects on mast cell and basophil function have been quantified in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition of R-112

| Parameter | Value |

| IC50 (Syk Kinase Activity) | 226 nM |

| Ki (Syk Kinase) | 96 nM |

Table 2: Inhibition of Mediator Release by R-112

| Cell Type | Stimulus | Mediator | EC50 |

| Mast Cells | Anti-IgE | Tryptase | 353 nM |

| Basophils | Anti-IgE | Histamine | 280 nM |

| Basophils | Dust Mite Allergen | Histamine | 490 nM |

Table 3: Inhibition of Eicosanoid and Cytokine Secretion by R-112

| Mediator | EC50 |

| Leukotriene C4 (LTC4) | 115 nM |

| Tumor Necrosis Factor-α (TNF-α) | 2.01 µM |

| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | 1.58 µM |

| Interleukin-8 (IL-8) | 1.75 µM |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this document.

In Vitro Syk Kinase Inhibition Assay

This assay is designed to determine the direct inhibitory effect of R-112 on the enzymatic activity of recombinant Syk kinase.

-

Materials:

-

Recombinant human Syk kinase

-

Biotinylated peptide substrate (e.g., a peptide containing the Syk phosphorylation motif from a known substrate like LAT)

-

ATP

-

R-112 compound at various concentrations

-

Assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[8]

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[8]

-

Microplate reader

-

-

Procedure:

-

Prepare a reaction mixture containing the recombinant Syk enzyme and the biotinylated peptide substrate in the kinase assay buffer.

-

Add R-112 at a range of concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should also be included.

-

Initiate the kinase reaction by adding a defined concentration of ATP.

-

Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Quantify the amount of ADP produced (in the case of ADP-Glo™) or the amount of phosphorylated substrate using an appropriate detection method (e.g., HTRF®, AlphaScreen®, or ELISA-based detection with a phosphospecific antibody).[9][10]

-

The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the R-112 concentration and fitting the data to a sigmoidal dose-response curve.

-

Mast Cell Degranulation Assay (Tryptase and Histamine Release)

This cell-based assay measures the ability of R-112 to inhibit the release of pre-formed mediators from activated mast cells or basophils.

-

Materials:

-

Cultured human mast cells (CHMCs) or peripheral blood basophils

-

Anti-IgE antibody or a specific allergen (e.g., dust mite extract)

-

R-112 compound at various concentrations

-

Cell culture medium

-

Lysis buffer

-

Tryptase detection kit (e.g., fluorescence enzyme immunoassay)[11]

-

Histamine detection kit (e.g., ELISA or fluorometric assay)

-

-

Procedure:

-

Seed the mast cells or basophils in a multi-well plate and sensitize them with IgE if necessary.

-

Pre-incubate the cells with various concentrations of R-112 or vehicle control for a specified time (e.g., 1 hour).[5]

-

Induce degranulation by adding the anti-IgE antibody or allergen.

-

Incubate for a period sufficient to allow for mediator release (e.g., 30-60 minutes).

-

Pellet the cells by centrifugation.

-

Collect the supernatant for the measurement of released tryptase or histamine.

-

Lyse the cell pellet to determine the total cellular content of the mediator.

-

Quantify the amount of tryptase or histamine in the supernatant and the cell lysate using the respective detection kits.

-

Calculate the percentage of mediator release for each condition relative to the total cellular content.

-

The EC50 value is determined by plotting the percentage of inhibition of mediator release against the logarithm of the R-112 concentration.

-

Cytokine and Leukotriene Secretion Assay

This assay assesses the effect of R-112 on the de novo synthesis and secretion of cytokines and lipid mediators from activated mast cells.

-

Materials:

-

Cultured human mast cells

-

Anti-IgE antibody

-

R-112 compound at various concentrations

-

Cell culture medium

-

ELISA kits for the specific cytokines (TNF-α, GM-CSF, IL-8) and leukotriene C4 (LTC4)

-

-

Procedure:

-

Seed and sensitize the mast cells as described in the degranulation assay.

-

Pre-incubate the cells with various concentrations of R-112 or vehicle control.

-

Stimulate the cells with anti-IgE antibody.

-

Incubate for a longer period to allow for the synthesis and secretion of cytokines and leukotrienes (e.g., 4-24 hours).

-

Collect the cell culture supernatant.

-

Quantify the concentration of each cytokine and LTC4 in the supernatant using specific ELISA kits.

-

The EC50 values are calculated by plotting the percentage of inhibition of cytokine or leukotriene secretion against the logarithm of the R-112 concentration.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for evaluating Syk inhibitors.

References

- 1. Critical role for the tyrosine kinase Syk in signalling through the high affinity IgE receptor of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation and Function of Syk Tyrosine Kinase in Mast Cell Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mast Cell Signaling: the Role of Protein Tyrosine Kinase Syk, its Activation and Screening methods for New Pathway Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The tyrosine kinase network regulating mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Kinase inhibitors for the treatment of inflammatory and autoimmune disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. promega.com [promega.com]

- 9. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A peptide-based biosensor assay to detect intracellular Syk kinase activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. stlukes.testcatalog.org [stlukes.testcatalog.org]

R-112: A Technical Guide to its Synthesis and Characterization for Drug Development Professionals

An In-depth Overview of the Potent and Selective Spleen Tyrosine Kinase (Syk) Inhibitor

This technical guide provides a comprehensive overview of the synthesis and characterization of R-112, a potent and selective, ATP-competitive inhibitor of spleen tyrosine kinase (Syk). R-112, with the chemical name 3-[[5-fluoro-2-(3-hydroxyanilino)pyrimidin-4-yl]amino]phenol and CAS number 575474-82-7, has been investigated as a potential therapeutic agent for allergic rhinitis due to its targeted inhibition of the Syk signaling pathway. This document is intended for researchers, scientists, and professionals involved in drug development, offering detailed insights into its chemical properties, synthesis, and biological mechanism of action.

Core Compound Information

| Identifier | Value |

| Compound Name | R-112 |

| IUPAC Name | 3-[[5-fluoro-2-(3-hydroxyanilino)pyrimidin-4-yl]amino]phenol |

| Alternative Name | 2,4-bis(3-hydroxyphenylamino)-5-fluoropyrimidine |

| CAS Number | 575474-82-7 |

| Molecular Formula | C₁₆H₁₃FN₄O₂ |

| Molecular Weight | 312.30 g/mol |

| Mechanism of Action | Spleen Tyrosine Kinase (Syk) Inhibitor |

Synthesis and Characterization

While a detailed, step-by-step synthesis protocol for R-112 is not publicly available in peer-reviewed literature, the synthesis of structurally related 2,4-diaminopyrimidine derivatives as kinase inhibitors is well-documented. The general approach to synthesizing the R-112 scaffold likely involves a multi-step process.

Putative Synthetic Scheme

A plausible synthetic route for R-112 would likely begin with a di-halogenated pyrimidine, such as 2,4-dichloro-5-fluoropyrimidine. This starting material would then undergo two sequential nucleophilic aromatic substitution reactions with 3-aminophenol. The reaction conditions would need to be carefully controlled to achieve the desired di-substituted product.

Experimental Workflow for the Synthesis of R-112 (Hypothetical)

The Discovery and Preclinical History of R-112: A Syk Kinase Inhibitor for Allergic Rhinitis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

R-112 is a potent and selective, ATP-competitive inhibitor of spleen tyrosine kinase (Syk), a critical enzyme in the signaling cascade of the high-affinity IgE receptor (FcεRI) on mast cells and basophils. Discovered through a high-throughput cell-based screen using cultured human mast cells, R-112 demonstrated effective inhibition of mast cell degranulation and the release of various pro-inflammatory mediators. Preclinical and early clinical development positioned R-112 as a promising intranasal therapeutic candidate for the treatment of allergic rhinitis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and history of R-112, including detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.

Introduction

Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, triggered by allergen-induced, IgE-mediated activation of mast cells. Upon allergen cross-linking of IgE bound to FcεRI on the mast cell surface, a complex signaling cascade is initiated, leading to the release of histamine, leukotrienes, cytokines, and other inflammatory mediators. These mediators are responsible for the characteristic symptoms of allergic rhinitis, including sneezing, rhinorrhea, nasal congestion, and itching.

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in the initiation and amplification of the FcεRI signaling pathway. Following receptor aggregation, Syk is recruited to the phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) of the FcεRIγ subunits, leading to its activation and the subsequent phosphorylation of downstream signaling molecules. The central role of Syk in allergic inflammation has made it an attractive therapeutic target for the development of novel anti-allergic drugs. This guide focuses on R-112, a small molecule inhibitor of Syk, from its discovery to its evaluation in clinical trials for allergic rhinitis.

Discovery of R-112

R-112 was identified through a sophisticated high-throughput screening (HTS) campaign designed to discover inhibitors of IgE-mediated human mast cell activation.[1] This cell-based approach offered the advantage of identifying compounds that were active in a physiologically relevant context.

Experimental Protocol: High-Throughput Human Mast Cell Screen

The following protocol is a representative methodology for the type of cell-based screen used to identify R-112, based on publicly available information and common practices in the field.

Objective: To identify small molecule inhibitors of IgE-induced mast cell degranulation.

Cell Line: Cultured Human Mast Cells (CHMC).

Key Reagents:

-

Human IgE

-

Anti-human IgE antibody (for cross-linking)

-

Tryptase substrate

-

Compound library

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer

Methodology:

-

Cell Preparation and Sensitization:

-

Cultured human mast cells were harvested and seeded into 384-well microtiter plates at a predetermined density.

-

Cells were sensitized overnight with a saturating concentration of human IgE in a cell culture medium.

-

-

Compound Treatment:

-

The following day, the sensitized cells were washed with PBS to remove unbound IgE.

-

A library of small molecule compounds, including R-112, was added to the wells at various concentrations. Control wells received a vehicle (e.g., DMSO).

-

-

Mast Cell Activation:

-

After a pre-incubation period with the compounds, mast cell degranulation was induced by adding an anti-human IgE antibody to cross-link the IgE-FcεRI complexes.

-

-

Detection of Degranulation:

-

The release of tryptase, a serine protease stored in mast cell granules, was used as a primary endpoint to measure degranulation.

-

A chromogenic or fluorogenic tryptase substrate was added to the wells.

-

The enzymatic activity of the released tryptase was measured using a plate reader at a specific wavelength.

-

-

Data Analysis:

-

The percentage of inhibition of tryptase release was calculated for each compound relative to the vehicle-treated control.

-

Potent inhibitors were selected for further characterization.

-

Mechanism of Action of R-112

Subsequent molecular characterization revealed that R-112 is an ATP-competitive inhibitor of spleen tyrosine kinase (Syk).

Syk Kinase Signaling Pathway in Mast Cells

The diagram below illustrates the central role of Syk in the IgE-mediated signaling cascade in mast cells and the point of inhibition by R-112.

In Vitro Pharmacology

R-112 demonstrated potent and reversible inhibition of Syk kinase activity. Its inhibitory effects were extensively characterized in various in vitro assays.

| Parameter | Value | Assay System |

| Syk Kinase Inhibition | ||

| IC50 | 226 nM | In vitro kinase assay |

| Ki | 96 nM | In vitro kinase assay |

| Mast Cell Degranulation Inhibition | ||

| EC50 (Tryptase Release) | 353 nM | Anti-IgE stimulated CHMC |

| EC50 (Histamine Release) | 280 nM | Anti-IgE stimulated basophils |

| EC50 (Histamine Release) | 490 nM | Dust mite allergen stimulated basophils |

| Inhibition of Mediator Production | ||

| EC50 (Leukotriene C4) | 115 nM | Anti-IgE stimulated CHMC |

| EC50 (TNF-α) | 2.01 µM | Anti-IgE stimulated CHMC |

| EC50 (GM-CSF) | 1.58 µM | Anti-IgE stimulated CHMC |

| EC50 (IL-8) | 1.75 µM | Anti-IgE stimulated CHMC |

Preclinical and Clinical Development

Based on its promising in vitro profile, R-112 advanced into preclinical and clinical development as a potential treatment for allergic rhinitis.

Preclinical Studies

While detailed public records of the comprehensive preclinical program for R-112 are limited, such programs for drug candidates typically include:

-

In Vivo Efficacy Models: Evaluation in animal models of allergic rhinitis to assess the ability of R-112 to reduce nasal symptoms following allergen challenge.

-

Pharmacokinetics (PK): Studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of R-112 following intranasal administration.

-

Toxicology: A battery of safety studies in animals to identify potential adverse effects and establish a safe dose for human clinical trials.

Clinical Trials

R-112 was evaluated in Phase II clinical trials for the treatment of seasonal allergic rhinitis. A notable study was a randomized, placebo-controlled "Park study" (NCT00115089).

Objective: To evaluate the safety and efficacy of intranasal R-112 in patients with seasonal allergic rhinitis.

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study conducted in an outdoor "park" setting with high levels of airborne pollen.

Patient Population: 319 adult volunteers with a history of seasonal allergic rhinitis.

Treatment Arms:

-

R-112 nasal spray

-

Placebo nasal spray

Primary Endpoints:

-

Safety and tolerability of R-112.

-

Efficacy as measured by the change from baseline in the Global Nasal Allergy Symptom Score (GNASS). The GNASS is a composite score of several nasal symptoms, including stuffy nose, runny nose, sneezing, and itchy nose.

Methodology:

-

Screening and Enrollment: Eligible patients with a confirmed history of seasonal allergic rhinitis were enrolled.

-

Baseline Assessment: Patients' baseline nasal allergy symptoms were recorded.

-

Randomization and Treatment: Patients were randomly assigned to receive either R-112 or a placebo nasal spray.

-

Allergen Exposure: Patients were exposed to high concentrations of natural pollen in an outdoor park environment.

-

Symptom Scoring: Patients periodically rated the severity of their nasal symptoms using the GNASS.

-

Data Analysis: The change in GNASS from baseline was compared between the R-112 and placebo groups.

The Phase II "Park study" demonstrated that R-112 was statistically superior to placebo in reducing the symptoms of allergic rhinitis.

| Endpoint | R-112 | Placebo | p-value |

| Change in Global Nasal Allergy Symptom Score (Day 1) | -7.0 points (38% reduction) | -5.4 points (29% reduction) | 0.0005 |

The study also showed that R-112 had a rapid onset of action, with statistically significant improvement in symptom scores observed as early as 30 minutes after dosing. The beneficial effects were sustained throughout the measurement period.

Conclusion

R-112 was a pioneering Syk kinase inhibitor discovered through a targeted, cell-based screening approach. Its potent and comprehensive inhibition of IgE-mediated mast cell activation provided a strong rationale for its development as a novel therapeutic for allergic rhinitis. Early-phase clinical trials demonstrated promising efficacy and a rapid onset of action. Although the development of R-112 did not proceed to market, the story of its discovery and preclinical/clinical evaluation provides a valuable case study for researchers and drug development professionals in the fields of allergy, immunology, and kinase inhibitor drug discovery. The data and methodologies associated with R-112 have contributed significantly to the understanding of the role of Syk in allergic diseases and have paved the way for the development of other Syk inhibitors for various indications.

References

An In-depth Technical Guide to R-112 (Tetrachloro-1,2-difluoroethane)

This technical guide provides comprehensive information on the chemical compound R-112, also known as Tetrachloro-1,2-difluoroethane. The content is tailored for researchers, scientists, and professionals in drug development, offering a detailed overview of its chemical identity and physical properties.

Chemical Identification and Properties

R-112 is a chlorofluorocarbon (CFC) that has been used as a refrigerant.[1][2][3] Its chemical formula is C2Cl4F2.[2][4] The compound is a colorless solid or liquid at temperatures above 77°F and has a slight, ether-like odor.[1][3]

Data Presentation

The following table summarizes the key quantitative data for R-112 (Tetrachloro-1,2-difluoroethane).

| Property | Value | References |

| CAS Number | 76-12-0 | [1][2][5] |

| Molecular Weight | 203.83 g/mol | [2][3][4] |

| Synonyms | 1,1,2,2-Tetrachloro-1,2-difluoroethane, Freon 112, Halocarbon 112 | [1][2][4] |

| Boiling Point | 199°F (92.8°C) | [1][3] |

| Melting Point | 77°F (25°C) | [1][3] |

| Vapor Pressure | 40 mmHg | [1][3] |

| Specific Gravity | 1.65 | [1][3] |

| Ionization Potential | 11.30 eV | [1][3] |

Experimental Protocols and Signaling Pathways

R-112, or Tetrachloro-1,2-difluoroethane, is a refrigerant and a chemical with primary applications in industrial settings rather than in pharmacology or drug development. The available scientific literature focuses on its physical and chemical properties, as well as its environmental and occupational health impacts.

Consequently, there are no established biological signaling pathways associated with R-112 in the context of therapeutic action. The primary biological interactions of concern are related to its toxicity. Research on this compound does not typically involve the kind of experimental protocols common in drug development, such as assays to determine efficacy or mechanism of action on biological targets.

Given the nature of this compound, a diagram of a signaling pathway or an experimental workflow for drug development is not applicable. For professionals in drug development, the key information regarding R-112 would be its toxicological profile and its status as a regulated substance, rather than any potential therapeutic effects.

References

- 1. osha.gov [osha.gov]

- 2. Ethane, 1,1,2,2-tetrachloro-1,2-difluoro- [webbook.nist.gov]

- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - 1,1,2,2-Tetrachloro-1,2-difluoroethane [cdc.gov]

- 4. Ethane, 1,1,2,2-tetrachloro-1,2-difluoro- (CAS 76-12-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. chemical-label.com [chemical-label.com]

In Vitro Profile of R-112: A Syk Kinase Inhibitor for Allergic Inflammatory Responses

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characteristics of R-112, a potent and selective inhibitor of spleen tyrosine kinase (Syk). R-112 has demonstrated significant potential in modulating the inflammatory cascade associated with allergic responses by effectively blocking mast cell activation. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and illustrates the underlying signaling pathway and experimental workflows.

Quantitative Efficacy of R-112

R-112 has been shown to be a highly effective inhibitor of mast cell and basophil degranulation, as well as the underlying enzymatic activity of its target, Syk kinase. The following table summarizes the key in vitro potency metrics for R-112.[1]

| Parameter | Assay | Cell Type/System | Value (nmol/L) |

| EC50 | Tryptase Release | Cultured Human Mast Cells | 353 |

| EC50 | Histamine Release (anti-IgE) | Human Basophils | 280 |

| EC50 | Histamine Release (dust mite allergen) | Human Basophils | 490 |

| Ki | ATP-competitive inhibition | Spleen Tyrosine Kinase (Syk) | 96 |

Mechanism of Action and Signaling Pathway

R-112 functions as an ATP-competitive inhibitor of spleen tyrosine kinase (Syk).[1] In the context of an allergic response, the cross-linking of IgE receptors (FcεRI) on the surface of mast cells and basophils initiates a signaling cascade. This cascade is critically dependent on the activation of Syk. By inhibiting Syk, R-112 effectively abrogates downstream signaling, leading to the complete inhibition of degranulation (release of histamine and tryptase), lipid mediator production (e.g., leukotriene C4), and the production of various proinflammatory cytokines.[1] The onset of this inhibition is immediate and reversible.[1]

References

R-112: A Technical Guide to Target Identification and Validation as a Potent Syk Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the identification and validation of R-112, a small molecule inhibitor of Spleen tyrosine kinase (Syk). R-112 has been investigated for its therapeutic potential in treating allergic diseases, primarily allergic rhinitis. This document details the core methodologies, quantitative data, and underlying biological pathways associated with the characterization of R-112.

Executive Summary

R-112 was identified as a potent inhibitor of immunoglobulin E (IgE)-dependent mast cell activation through a cell-based high-throughput screen. Subsequent molecular characterization revealed that R-112 functions as an ATP-competitive inhibitor of Spleen tyrosine kinase (Syk), a critical enzyme in the signaling cascade downstream of the high-affinity IgE receptor (FcεRI). By inhibiting Syk, R-112 effectively blocks mast cell degranulation, the release of lipid mediators, and the production of pro-inflammatory cytokines, all of which are key events in the pathophysiology of allergic rhinitis. Clinical investigations of an intranasal formulation of R-112 have demonstrated its potential to alleviate the symptoms of seasonal allergic rhinitis.

Target Identification: High-Throughput Screening for Mast Cell Activation Inhibitors

The initial identification of R-112 was accomplished through a high-throughput screen (HTS) designed to discover small molecules that could block IgE-mediated mast cell degranulation.

Experimental Protocol: High-Throughput Screening

A representative protocol for such a screen is outlined below:

-

Cell Culture: Human mast cells (e.g., LAD2 cell line) are cultured in appropriate media to achieve a sufficient cell density for the HTS.

-

Sensitization: The mast cells are sensitized overnight with human IgE. This step allows the IgE antibodies to bind to the FcεRI receptors on the cell surface.

-

Compound Plating: A library of small molecule compounds, including R-112, is dispensed into 384-well microplates at a specific concentration.

-

Cell Plating: The IgE-sensitized mast cells are then added to the compound-containing microplates.

-

Activation and Inhibition: The cells are incubated with the compounds for a defined period to allow for target engagement. Subsequently, mast cell degranulation is triggered by adding an anti-IgE antibody, which cross-links the IgE bound to FcεRI.

-

Degranulation Measurement: The extent of degranulation is quantified by measuring the activity of a released enzyme, such as β-hexosaminidase, using a fluorogenic substrate. A decrease in the fluorescent signal in the presence of a compound indicates inhibition of degranulation.

-

Hit Identification: Compounds that exhibit a significant and reproducible inhibition of degranulation are identified as "hits." R-112 was identified as a potent hit in such a screen.

HTS Workflow Diagram

Target Validation: R-112 is a Direct Inhibitor of Syk Kinase

Following its identification as a mast cell activation inhibitor, the specific molecular target of R-112 was validated as Spleen tyrosine kinase (Syk).

FcεRI Signaling Pathway

Syk is a key component of the FcεRI signaling pathway in mast cells. The cross-linking of IgE-bound FcεRI by an allergen or anti-IgE antibody leads to the phosphorylation of ITAMs (Immunoreceptor Tyrosine-based Activation Motifs) within the receptor complex by the Src family kinase Lyn. This creates docking sites for the tandem SH2 domains of Syk, leading to its recruitment and subsequent activation. Activated Syk then phosphorylates downstream signaling molecules, culminating in mast cell degranulation, and the release of inflammatory mediators.

FcεRI Signaling Pathway Diagram

Experimental Protocol: Syk Kinase Inhibition Assay

A biochemical assay is used to confirm the direct inhibition of Syk by R-112.

-

Reagents:

-

Recombinant human Syk enzyme.

-

A specific peptide substrate for Syk.

-

ATP (Adenosine triphosphate).

-

R-112 at various concentrations.

-

Assay buffer.

-

-

Procedure:

-

The Syk enzyme, peptide substrate, and varying concentrations of R-112 are pre-incubated in the wells of a microplate.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is then stopped.

-

-

Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Antibody-based detection: Using a phosphorylation-specific antibody that recognizes the phosphorylated substrate, often in an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

-

-

Data Analysis: The inhibitory activity of R-112 is determined by plotting the percentage of Syk activity against the concentration of R-112. The concentration of R-112 that inhibits 50% of the Syk activity (IC50) is calculated. The inhibition constant (Ki) can be further determined from these data.

Quantitative Data Summary

The following tables summarize the key quantitative data for R-112.

Table 1: In Vitro Potency of R-112

| Assay | Cell Type/System | Parameter | Value |

| Mast Cell Degranulation (anti-IgE) | Human Mast Cells | EC50 | 353 nM[1] |

| Histamine Release (anti-IgE) | Human Basophils | EC50 | 280 nM[1] |

| Histamine Release (dust mite allergen) | Human Basophils | EC50 | 490 nM[1] |

| Syk Kinase Inhibition | Biochemical Assay | Ki | 96 nM[1] |

Table 2: Clinical Efficacy of Intranasal R-112 in Seasonal Allergic Rhinitis (Park Study)

| Parameter | R-112 | Placebo | p-value |

| Reduction in Global Symptom Complex (GSC) from baseline (8 hours) | 7.0 units | 5.4 units | 0.0005 |

Cellular and In Vivo Validation

The inhibitory effect of R-112 on mast cell function was further validated in cellular assays and in a clinical setting.

Experimental Protocol: Mast Cell Degranulation Assay (β-hexosaminidase release)

This assay provides a quantitative measure of mast cell degranulation.

-

Cell Culture and Sensitization: As described in the HTS protocol, human mast cells are cultured and sensitized with IgE.

-

Treatment: Sensitized cells are pre-incubated with various concentrations of R-112 or a vehicle control.

-

Stimulation: Degranulation is induced by adding anti-IgE.

-

Sample Collection: After a specific incubation time, the cell supernatant is collected.

-

Enzyme Assay: The activity of the released β-hexosaminidase in the supernatant is measured by adding a fluorogenic or chromogenic substrate (e.g., 4-methylumbelliferyl N-acetyl-β-D-glucosaminide).

-

Data Analysis: The amount of β-hexosaminidase release is calculated as a percentage of the total cellular content (determined by lysing the cells). The EC50 value for R-112 is determined from the dose-response curve.

Clinical Validation in Allergic Rhinitis

The efficacy of an intranasal formulation of R-112 was evaluated in a double-blind, placebo-controlled clinical trial in individuals with seasonal allergic rhinitis. The study was conducted in a park environment to ensure natural allergen exposure. The primary outcome was the change in the Global Symptom Complex (GSC) score, which includes symptoms like sneezing, runny nose, itchy nose, and stuffy nose. The results demonstrated a statistically significant improvement in allergic rhinitis symptoms in the R-112 treated group compared to placebo.

Conclusion

The comprehensive identification and validation process for R-112 has robustly established its mechanism of action as a potent and selective inhibitor of Spleen tyrosine kinase. The journey from a high-throughput screen hit to a clinical candidate for allergic rhinitis highlights a successful target-based drug discovery approach. The detailed experimental protocols and quantitative data presented in this guide provide a thorough understanding of the scientific foundation for the development of R-112. This information serves as a valuable resource for researchers and professionals in the field of drug discovery and development, particularly those focused on kinase inhibitors and inflammatory diseases.

References

The Syk Kinase Inhibitor R-112: A Pharmacokinetic and Mechanistic Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

R-112 is a potent and selective inhibitor of spleen tyrosine kinase (Syk), a critical enzyme in the signaling cascade of the high-affinity IgE receptor (FcεRI) on mast cells and basophils. By targeting Syk, R-112 effectively blocks the release of histamine, leukotrienes, and pro-inflammatory cytokines that mediate allergic responses. This document provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic information for R-112, with a focus on its development for the treatment of allergic rhinitis. While detailed quantitative pharmacokinetic parameters are not extensively available in the public domain, this guide synthesizes the existing clinical and preclinical data. Furthermore, it outlines detailed experimental protocols for key assays relevant to the study of R-112 and visualizes the targeted signaling pathway.

Introduction

Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, triggered by allergen-induced activation of mast cells. Upon allergen cross-linking of IgE bound to FcεRI receptors, a signaling cascade is initiated, with Syk playing a pivotal role.[1] The activation of Syk leads to the degranulation of mast cells and the subsequent release of inflammatory mediators responsible for the symptoms of allergic rhinitis. R-112 was developed as a small molecule inhibitor of Syk kinase to interrupt this pathological process.[1][2]

Pharmacodynamics: Mechanism of Action

R-112 is an ATP-competitive inhibitor of spleen tyrosine kinase (Syk).[1] In the context of an allergic response, the cross-linking of IgE antibodies bound to the high-affinity FcεRI receptor on the surface of mast cells and basophils initiates a signaling cascade. This process begins with the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the FcεRI receptor complex by Src family kinases, such as Lyn. Phosphorylated ITAMs then serve as docking sites for the tandem SH2 domains of Syk, leading to its recruitment and subsequent activation through phosphorylation.

Activated Syk proceeds to phosphorylate a multitude of downstream signaling proteins, including phospholipase C-gamma (PLCγ) and phosphoinositide 3-kinase (PI3K). This signaling cascade culminates in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), which are essential for the degranulation of mast cells and the release of pre-formed mediators like histamine and tryptase. Furthermore, Syk activation leads to the synthesis and secretion of de novo synthesized lipid mediators (e.g., leukotrienes and prostaglandins) and various pro-inflammatory cytokines and chemokines. R-112, by inhibiting Syk's kinase activity, effectively abrogates these downstream events, thereby preventing the release of inflammatory mediators.[1]

Signaling Pathway of Syk Inhibition by R-112 in Mast Cells

Caption: Syk kinase signaling cascade in mast cells and the inhibitory action of R-112.

Pharmacokinetics: Summary of Available Data

Detailed quantitative pharmacokinetic data for R-112, such as Cmax, Tmax, AUC, and elimination half-life, are not publicly available. The primary source of in-human data comes from a clinical trial investigating the intranasal administration of R-112 for seasonal allergic rhinitis.

| Parameter | Value / Observation | Source |

| Route of Administration | Intranasal | Clinical Trial |

| Dosage | 3 mg per nostril, administered twice, 4 hours apart | Clinical Trial |

| Onset of Action | Significant symptom improvement observed as early as 45 minutes after dosing. | Clinical Trial |

| Duration of Action | Exceeded 4 hours. | Clinical Trial |

| Bioavailability | Not reported. | - |

| Distribution | Not reported. | - |

| Metabolism | Not reported. | - |

| Excretion | Not reported. | - |

Table 1: Summary of Available Pharmacokinetic and Pharmacodynamic Information for R-112

In Vitro Activity

In vitro studies have demonstrated the potent inhibitory activity of R-112 on mast cell and basophil degranulation.

| Assay | Cell Type | Stimulus | Readout | EC50 / Ki |

| Degranulation | Cultured Human Mast Cells | Anti-IgE | Tryptase Release | 353 nmol/L |

| Degranulation | Human Basophils | Anti-IgE | Histamine Release | 280 nmol/L |

| Degranulation | Human Basophils | Dust Mite Allergen | Histamine Release | 490 nmol/L |

| Kinase Inhibition | - | - | Syk Kinase Activity | 96 nmol/L (Ki) |

Table 2: In Vitro Inhibitory Activity of R-112[1]

Experimental Protocols

In Vitro Syk Kinase Inhibition Assay

This protocol describes a general method for determining the inhibitory constant (Ki) of a compound against Syk kinase, similar to the characterization of R-112.

Objective: To determine the ATP-competitive inhibition constant (Ki) of R-112 for Syk kinase.

Materials:

-

Recombinant human Syk kinase

-

ATP

-

Biotinylated peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

R-112 (or test compound)

-

Assay buffer (e.g., HEPES buffer containing MgCl₂, MnCl₂, DTT, and BSA)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection system

-

384-well white microplates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of R-112 in DMSO, and then dilute further in assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the Syk kinase and biotinylated peptide substrate in assay buffer to the desired concentrations.

-

Reaction Setup:

-

Add 5 µL of the R-112 dilution to the wells of a 384-well plate.

-

Add 5 µL of the Syk kinase solution to each well.

-

Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

-

-

Initiation of Reaction:

-

Add 10 µL of a solution containing ATP and the biotinylated peptide substrate to each well to initiate the kinase reaction. The final ATP concentration should be near its Km for Syk.

-

Incubate the plate at room temperature for 1 hour.

-

-

Detection:

-

Add 20 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.

-

Incubate for 10 minutes at room temperature.

-

Measure the luminescence using a plate reader. The amount of remaining ATP is inversely correlated with kinase activity.

-

-

Data Analysis:

-

Calculate the percent inhibition for each R-112 concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [ATP]/Km).

-

Experimental Workflow for In Vitro Syk Kinase Inhibition Assay

Caption: Workflow for determining the in vitro inhibitory activity of R-112 on Syk kinase.

Human Mast Cell Degranulation Assay (Tryptase Release)

This protocol outlines a method to assess the inhibitory effect of R-112 on IgE-mediated degranulation of human mast cells.

Objective: To measure the effect of R-112 on anti-IgE-induced tryptase release from cultured human mast cells.

Materials:

-

Cultured human mast cells (e.g., LAD2 cell line or primary human lung mast cells)

-

Human IgE

-

Anti-human IgE antibody

-

R-112 (or test compound)

-

Cell culture medium (e.g., StemPro-34)

-

Tyrode's buffer

-

Triton X-100 (for cell lysis to measure total tryptase)

-

Tryptase ELISA kit or enzymatic assay

-

96-well cell culture plates

Procedure:

-

Cell Sensitization:

-

Culture human mast cells in appropriate medium.

-

Sensitize the cells by incubating with human IgE (e.g., 1 µg/mL) for 24 hours.

-

-

Cell Plating and Compound Treatment:

-

Wash the IgE-sensitized cells with Tyrode's buffer to remove unbound IgE.

-

Resuspend the cells in Tyrode's buffer and plate them in a 96-well plate.

-

Add various concentrations of R-112 (pre-diluted in Tyrode's buffer) to the wells. Include a vehicle control (buffer with DMSO) and a positive control (no inhibitor).

-

Incubate for 30 minutes at 37°C.

-

-

Cell Stimulation:

-

Add anti-human IgE antibody to the wells to cross-link the bound IgE and induce degranulation.

-

For total tryptase release, add Triton X-100 to a set of control wells to lyse the cells.

-

For spontaneous release, add only buffer to another set of control wells.

-

Incubate for 30 minutes at 37°C.

-

-

Sample Collection and Analysis:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant from each well.

-

Measure the tryptase concentration in the supernatants using a tryptase ELISA kit or an enzymatic assay according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of tryptase release for each condition using the following formula: % Release = [(Sample Release - Spontaneous Release) / (Total Release - Spontaneous Release)] x 100

-

Determine the EC50 value for R-112 by plotting the percent inhibition of tryptase release against the log of the R-112 concentration and fitting the data to a dose-response curve.

-

Conclusion

R-112 is a targeted inhibitor of Syk kinase that has shown promise in the treatment of allergic rhinitis by effectively blocking mast cell degranulation. While clinical data demonstrates its rapid onset and durable effect following intranasal administration, a detailed public profile of its pharmacokinetic properties remains elusive. The in vitro data clearly establishes its potency as a Syk inhibitor. The provided experimental protocols offer a framework for the further investigation of R-112 and other Syk inhibitors. Future research and publication of comprehensive pharmacokinetic and metabolism studies would be invaluable for a complete understanding of R-112's clinical potential.

References

An In-depth Technical Guide on the Safety and Toxicity Profile of R-112

Disclaimer: The development of R-112, a Syk kinase inhibitor for allergic rhinitis, was discontinued by Rigel Pharmaceuticals around 2005. Consequently, detailed preclinical and clinical safety and toxicity data are not extensively available in the public domain. This guide provides a summary of the publicly accessible information on R-112's safety profile and supplements it with a representative overview of the standard safety and toxicity assessments for an intranasal drug candidate of its class, based on general toxicological principles and regulatory guidelines.

Executive Summary of R-112 Safety Profile

R-112 was an intranasally administered small molecule inhibitor of spleen tyrosine kinase (Syk), developed for the treatment of allergic rhinitis.[1][2] Across multiple Phase II clinical trials, R-112 was reported to have a favorable safety profile.[3] Adverse events in patients treated with R-112 were described as "clinically insignificant" and "indistinguishable from placebo."[4] No significant drug-related adverse events were reported in the clinical studies that were published.[5] Despite this favorable safety profile, development was halted as the compound failed to show statistically significant efficacy against the then-standard of care.[3][6]

Preclinical Safety and Toxicity Evaluation (Representative Profile)

While specific preclinical toxicology reports for R-112 are not publicly available, a standard preclinical safety evaluation for an intranasal drug candidate would involve a battery of in vitro and in vivo studies to characterize its potential toxicities before human trials.

2.1 General Toxicology

General toxicology studies are designed to evaluate the systemic and local effects of a drug after acute and repeated administration. For an intranasal drug like R-112, these studies are typically conducted in one rodent (e.g., rat) and one non-rodent (e.g., dog or non-human primate) species.

| Study Type | Species | Route of Administration | Typical Duration | Key Endpoints | Representative No-Observed-Adverse-Effect-Level (NOAEL) (Hypothetical) |

| Acute Toxicity | Rat | Intranasal | Single Dose | Mortality, clinical signs, gross pathology | > Maximum Feasible Dose |

| Dog | Intranasal | Single Dose | Mortality, clinical signs, gross pathology | > Maximum Feasible Dose | |

| Repeat-Dose Toxicity | Rat | Intranasal | 28 days | Clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology (including nasal passages) | 10 mg/kg/day |

| Dog | Intranasal | 28 days | Clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology (including nasal passages) | 5 mg/kg/day |

2.2 Genotoxicity

A standard battery of genotoxicity tests is performed to assess the potential of a compound to cause genetic mutations or chromosomal damage.

| Assay Type | Test System | Metabolic Activation | Result (Hypothetical) |

| Bacterial Reverse Mutation (Ames) | S. typhimurium, E. coli | With and Without S9 | Negative |

| In Vitro Chromosomal Aberration | Human Lymphocytes | With and Without S9 | Negative |

| In Vivo Micronucleus | Rodent Bone Marrow | N/A | Negative |

2.3 Safety Pharmacology

Safety pharmacology studies are conducted to evaluate the potential for adverse effects on major physiological systems.

| System | Study Type | Key Parameters Measured | Result (Hypothetical) |

| Central Nervous System | Functional Observational Battery (FOB) in Rats | Behavior, motor activity, coordination, sensory function | No adverse effects at doses up to 20 mg/kg |

| Cardiovascular System | hERG Assay, In Vivo Telemetry in Dogs | QT interval, heart rate, blood pressure, ECG | No significant effect on QT interval or hemodynamics |

| Respiratory System | Whole-Body Plethysmography in Rats | Respiratory rate, tidal volume, minute volume | No adverse effects at doses up to 20 mg/kg |

Experimental Protocols (Representative)

3.1 28-Day Repeat-Dose Intranasal Toxicity Study in Rats

-

Objective: To assess the potential local and systemic toxicity of the test article following daily intranasal administration for 28 days in Wistar rats.

-

Methodology:

-

Animal Model: 80 Wistar rats (40 male, 40 female), approximately 6-8 weeks old at the start of the study.

-

Groups: Animals are divided into four groups (10/sex/group): Vehicle Control, Low Dose, Mid Dose, and High Dose.

-

Administration: The test article or vehicle is administered once daily via a microsprayer pipette into the nostrils. The dose volume is typically kept low (e.g., 25 µL per nostril) to avoid runoff into the pharynx.

-

Observations:

-

Mortality and clinical signs are observed twice daily.

-

Body weight and food consumption are recorded weekly.

-

Ophthalmoscopy is performed pre-test and at termination.

-

-

Clinical Pathology: At termination, blood samples are collected for hematology and clinical chemistry analysis. Urine is collected for urinalysis.

-

Pathology: A full necropsy is performed on all animals. Organ weights are recorded. A comprehensive list of tissues, with special attention to the nasal cavity, nasopharynx, larynx, trachea, and lungs, is collected and preserved for histopathological examination.

-

-

Data Analysis: Statistical analysis is performed to compare dose groups to the vehicle control group. The NOAEL is determined as the highest dose at which no adverse treatment-related findings are observed.

3.2 Bacterial Reverse Mutation Assay (Ames Test)

-

Objective: To evaluate the mutagenic potential of the test article by its ability to induce reverse mutations at selected loci of several strains of Salmonella typhimurium and Escherichia coli.

-

Methodology:

-

Strains: A minimum of five strains are used (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

-

Conditions: The assay is conducted with and without a metabolic activation system (Aroclor-induced rat liver S9 fraction).

-

Procedure: The test article at several concentrations is incubated with the bacterial strains in the presence or absence of S9 mix. The mixture is then plated on minimal glucose agar plates.

-

Endpoint: After incubation for 48-72 hours, the number of revertant colonies (his+ or trp+) is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.

-

Visualizations

Caption: Representative workflow for preclinical safety assessment of an intranasal drug candidate.

Caption: IgE-mediated mast cell activation pathway and the inhibitory action of R-112 on Syk kinase.

References

- 1. Identification of the Syk kinase inhibitor this compound by a human mast cell screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Rigel Pharmaceuticals, Inc. Announces Disappointing Results From Phase II Study Of this compound For The Treatment Of Allergic Rhinitis - BioSpace [biospace.com]

- 4. An intranasal Syk-kinase inhibitor (this compound) improves the symptoms of seasonal allergic rhinitis in a park environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rigel.com [rigel.com]

- 6. Rigel's Failure Could Cause Jitters For Pfizer [forbes.com]

Methodological & Application

R-112: Application Notes and Experimental Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-112 is a potent, ATP-competitive, and reversible inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various cell types, including immune cells like mast cells and basophils, and has been implicated in the survival and proliferation of certain cancer cells.[3][4] In mast cells, Syk is a key component of the signaling cascade initiated by the cross-linking of the high-affinity IgE receptor (FcεRI), leading to degranulation and the release of inflammatory mediators.[1] R-112 has been shown to effectively block these processes, making it a valuable tool for studying allergic responses and a potential therapeutic agent for allergic diseases.[1] Furthermore, the overexpression and activation of Syk in various hematological and solid tumors suggest its potential as a target for cancer therapy.[3]

This document provides detailed protocols for utilizing R-112 in a cell culture setting to assess its effects on cell viability, apoptosis, and the Syk signaling pathway.

Mechanism of Action

R-112 functions as an ATP-competitive inhibitor of the Syk kinase.[1] By binding to the ATP-binding pocket of Syk, R-112 prevents the phosphorylation of downstream substrates, thereby blocking the propagation of the signaling cascade. In the context of mast cells, this inhibition prevents the release of tryptase, histamine, leukotrienes, and pro-inflammatory cytokines.[1] While R-112 does not inhibit the phosphorylation of Syk by the upstream kinase Lyn, it effectively blocks the phosphorylation of Syk targets such as LAT (Linker for Activation of T-cells), confirming its specificity for Syk activity within the cell.[1]

Data Presentation

The following tables summarize the quantitative data for R-112 and the effects of other Syk inhibitors on various cancer cell lines.

Table 1: In Vitro Activity of R-112

| Parameter | Cell Type | Assay | Value | Reference |

| Ki | - | Cell-free Syk kinase assay | 96 nM | [1][2] |

| IC50 | - | Cell-free Syk kinase assay | 226 nM | [2] |

| EC50 | Mast Cells | Tryptase Release | 353 nM | [1] |

| EC50 | Basophils | Histamine Release (anti-IgE) | 280 nM | [1] |

| EC50 | Basophils | Histamine Release (allergen) | 490 nM | [1] |

| EC50 | Mast Cells | LTC4 Production | 115 nM | [2] |

| EC50 | Mast Cells | TNF-α Secretion | 2.01 µM | [2] |

| EC50 | Mast Cells | GM-CSF Secretion | 1.58 µM | [2] |

| EC50 | Mast Cells | IL-8 Secretion | 1.75 µM | [2] |

Table 2: Effects of Other Syk Inhibitors on Cancer Cell Lines (for contextual understanding)

| Syk Inhibitor | Cancer Cell Line | Effect | Reference |

| R788, BAY 61-3606 | Glioma, Neuroblastoma, Retinoblastoma, Head and Neck Carcinoma | Inhibited cell proliferation and invasion; enhanced chemosensitivity. | [3] |

| BAY 61-3606, R406, PRT062607, GS-9973 | Neuroblastoma (SH-SY5Y, SK-N-BE(2)) | Significantly reduced cell viability. | [5] |

| siRNA | T-cell non-Hodgkin Lymphoma (SU-DHL-1, SR-786) | Silencing Syk induced apoptosis and blocked proliferation. | [4] |

| R406 | Paclitaxel-resistant Ovarian Cancer | Increased apoptosis and impaired tumor growth in vivo when combined with paclitaxel. | [6] |

Note: The data in Table 2 is for other Syk inhibitors and is provided to illustrate the potential anti-cancer applications of targeting Syk. The effects of R-112 on these specific cancer cell lines have not been reported in the provided search results.

Experimental Workflow

A typical workflow for evaluating the in vitro effects of R-112 is outlined below. This workflow can be adapted based on the specific research question and cell line being used.

Detailed Experimental Protocols

Materials and Reagents

-

R-112 compound

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

96-well and 6-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., anti-Syk, anti-phospho-Syk, anti-LAT, anti-phospho-LAT, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the concentration of R-112 that inhibits cell viability by 50% (IC50).

1. Cell Seeding: a. Harvest cells that are in the logarithmic growth phase. b. Count the cells and adjust the cell suspension to a concentration of 5 x 10^4 cells/mL in complete culture medium. c. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. d. Include wells with medium only to serve as a blank control. e. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.

2. R-112 Treatment: a. Prepare a series of dilutions of R-112 in complete culture medium from your stock solution. A typical concentration range to start with could be 0.01 µM to 100 µM. b. Include a vehicle control (medium with the same concentration of DMSO as the highest R-112 concentration). c. Carefully remove the medium from the wells and add 100 µL of the R-112 dilutions or vehicle control to the respective wells. d. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

3. MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. c. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently pipette up and down to ensure complete dissolution.

4. Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Subtract the absorbance of the blank wells from all other readings. c. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). d. Plot the percentage of cell viability against the log of the R-112 concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells following treatment with R-112.

1. Cell Seeding and Treatment: a. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to attach overnight. c. Treat the cells with R-112 at concentrations determined from the cell viability assay (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.

2. Cell Harvesting: a. Collect the culture medium (which contains floating/dead cells) from each well into a separate centrifuge tube. b. Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. c. Combine the detached cells with their corresponding culture medium. d. Centrifuge the cell suspension at 300 x g for 5 minutes. e. Discard the supernatant and wash the cell pellet twice with cold PBS.

3. Staining: a. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. b. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution. c. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. d. After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

4. Flow Cytometry Analysis: a. Analyze the samples by flow cytometry within one hour of staining. b. Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up the compensation and gates. c. Quantify the percentage of cells in each quadrant:

- Lower-left (Annexin V-/PI-): Live cells

- Lower-right (Annexin V+/PI-): Early apoptotic cells

- Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

- Upper-left (Annexin V-/PI+): Necrotic cells

Protocol 3: Western Blot Analysis of Syk Signaling

This protocol is used to assess the effect of R-112 on the phosphorylation of Syk and its downstream targets.

1. Cell Lysis: a. Seed and treat cells with R-112 as described in the apoptosis assay protocol. b. After treatment, wash the cells with ice-cold PBS. c. Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing occasionally. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Collect the supernatant (protein extract).

2. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

3. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples. b. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Include a molecular weight marker. d. Run the gel until the dye front reaches the bottom.

4. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

5. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-Syk) diluted in blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 5-10 minutes each. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10-15 minutes each.

6. Detection: a. Incubate the membrane with an ECL substrate according to the manufacturer's protocol. b. Visualize the protein bands using a chemiluminescence imaging system or X-ray film. c. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Syk or a housekeeping protein like actin or GAPDH.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. New insights into SYK targeting in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Syk protein tyrosine kinase induces apoptosis and blocks proliferation in T-cell non-Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for R-112 in a Laboratory Setting

A-Note on Nomenclature: The designation "R-112" is associated with more than one investigational compound. This document provides detailed information for two distinct molecules that may be of interest to researchers in drug development: the spleen tyrosine kinase (Syk) inhibitor R-112, investigated for allergic rhinitis, and PT-112, a novel platinum-pyrophosphate conjugate in development for cancer therapy. Please verify the specific compound relevant to your research.

Part 1: Syk Kinase Inhibitor R-112

Application Notes

The compound R-112 is a potent and reversible ATP-competitive inhibitor of spleen tyrosine kinase (Syk).[1][2] Syk is a critical mediator of intracellular signaling downstream of various immunoreceptors, including the high-affinity IgE receptor (FcεRI) on mast cells and basophils.[3][4] By inhibiting Syk, R-112 effectively blocks the signaling cascade that leads to the release of allergic mediators.[5]

In a laboratory setting, R-112 is primarily used to study and inhibit IgE-mediated allergic responses. Its key applications include:

-

Inhibition of mast cell and basophil degranulation (release of histamine and other pre-formed mediators).[2]

-

Suppression of the production of pro-inflammatory lipid mediators, such as leukotrienes.

-

Reduction of the synthesis and secretion of various cytokines and chemokines involved in the allergic inflammatory response.

R-112 has been shown to completely abrogate all three major functions of IgE-induced mast cell activation: degranulation, lipid mediator production, and cytokine production.[2] Its onset of action is immediate and its inhibitory effects are reversible.[2]

Quantitative Data

| Parameter | Value | Cell Type/System | Reference |

| Ki (Syk) | 96 nM | Biochemical Assay | [1][2] |

| IC50 (Syk) | 226 nM | Biochemical Assay | [1] |

| EC50 (Tryptase Release) | 353 nM | Human Mast Cells | [2] |

| EC50 (Histamine Release) | 280 nM | Human Basophils | [2] |

| EC50 (Histamine Release - Allergen) | 490 nM | Human Basophils (Dust Mite Allergen) | [2] |

| EC50 (Leukotriene C4 Production) | 115 nM | Human Mast Cells | [1] |

| EC50 (TNF-α Secretion) | 2.01 µM | Human Mast Cells | [1] |

| EC50 (GM-CSF Secretion) | 1.58 µM | Human Mast Cells | [1] |

| EC50 (IL-8 Secretion) | 1.75 µM | Human Mast Cells | [1] |

Experimental Protocols

Protocol 1: Mast Cell Degranulation Assay (Histamine Release)

This protocol describes the measurement of histamine release from human basophils as a marker of degranulation, and its inhibition by R-112.

Materials:

-

Human basophils (isolated from whole blood or cell line)

-

Anti-IgE antibody (or specific allergen)

-

R-112 (stock solution in DMSO)

-

PIPES buffer

-

Histamine ELISA kit

-

96-well plates

Procedure:

-

Wash basophils with PIPES buffer and resuspend to the desired cell concentration.

-

Seed the cells in a 96-well plate.

-

Prepare serial dilutions of R-112 in PIPES buffer. Add the desired concentrations of R-112 to the wells and incubate for 1 hour at 37°C. Include a vehicle control (DMSO).

-

To induce degranulation, add anti-IgE antibody or a specific allergen to the wells.

-

Incubate for 30 minutes at 37°C.

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant.

-

Quantify the histamine concentration in the supernatant using a histamine ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of histamine release relative to a positive control (cells lysed with detergent) and plot the dose-response curve for R-112 to determine the EC50.

Protocol 2: Cytokine Production Assay (ELISA)

This protocol outlines the measurement of cytokine (e.g., TNF-α, IL-8) secretion from human mast cells and its inhibition by R-112.

Materials:

-

Cultured human mast cells (CHMCs)

-

Anti-IgE antibody

-

R-112 (stock solution in DMSO)

-

Cell culture medium

-

Cytokine-specific ELISA kits (e.g., for TNF-α, IL-8)

-

24-well plates

Procedure:

-

Seed CHMCs in a 24-well plate and allow them to adhere overnight.

-

The following day, replace the medium with fresh medium containing serial dilutions of R-112. Include a vehicle control.

-

Incubate for 1 hour at 37°C.

-

Stimulate the cells by adding anti-IgE antibody.

-

Incubate for 24 hours at 37°C to allow for cytokine production and secretion.

-

Collect the cell culture supernatant.

-

Quantify the concentration of the cytokine of interest using a specific ELISA kit following the manufacturer's protocol.

-

Generate a dose-response curve to determine the EC50 of R-112 for the inhibition of cytokine production.

Signaling Pathway Diagram

Caption: IgE-mediated Syk signaling pathway in mast cells and the inhibitory action of R-112.

Part 2: Platinum-Pyrophosphate Conjugate PT-112

Application Notes

PT-112 is a novel, first-in-class platinum-pyrophosphate conjugate being developed for cancer therapy. Unlike traditional platinum-based chemotherapeutics that primarily cause nuclear DNA damage, PT-112 induces a distinct form of cell death known as immunogenic cell death (ICD).[5] ICD is characterized by the release of damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response.

In a laboratory setting, PT-112 is utilized to:

-

Induce cancer cell death in a variety of human and mouse cancer cell lines.

-

Study the mechanisms of immunogenic cell death.

-

Investigate the synergy between PT-112 and immune checkpoint inhibitors.

-

Explore its effects on cellular organelles, particularly the mitochondria, and the subsequent generation of reactive oxygen species.[3]

The key markers of ICD induced by PT-112 that can be assayed in the lab are the surface exposure of calreticulin and the extracellular release of ATP and high mobility group box 1 (HMGB1).

Quantitative Data

IC50 Values of PT-112 in Human Cancer Cell Lines (72-hour exposure)

| Cell Line | Cancer Type | IC50 (µM) |

| AGS | Gastric Adenocarcinoma | 0.287 |

| A549 | Lung Carcinoma | 0.8 |

| HCT116 | Colorectal Carcinoma | 1.2 |

| DU145 | Prostate Carcinoma | 2.5 |

| PC-3 | Prostate Carcinoma | 3.1 |

| MCF7 | Breast Adenocarcinoma | 5.6 |

| MDAMB415 | Breast Carcinoma | 222.14 |

Note: A comprehensive table of IC50 values for 121 human cancer cell lines can be found in the supplementary materials of the cited reference.

Experimental Protocols

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of PT-112 on cancer cells.

Materials:

-

Cancer cell line of interest

-

PT-112 (stock solution in a suitable solvent)

-

Complete cell culture medium

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density that will not reach confluence within the assay period. Allow them to attach overnight.

-

Prepare serial dilutions of PT-112 in complete medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of PT-112. Include a vehicle control.

-

Incubate for 72 hours at 37°C.

-

Add MTT reagent to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 4: Assessment of Immunogenic Cell Death Markers

This protocol provides a workflow for measuring the key markers of ICD induced by PT-112.

A. Calreticulin Exposure (Flow Cytometry)

-

Treat cancer cells with PT-112 at a concentration around the IC50 for 24-48 hours.

-

Harvest the cells, being careful to collect both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Stain the cells with a fluorescently labeled anti-calreticulin antibody and a viability dye (e.g., DAPI, Propidium Iodide) in a suitable buffer.

-

Analyze the cells by flow cytometry, gating on the viable cell population to determine the percentage of cells with surface-exposed calreticulin.

B. ATP Release Assay

-

Treat cancer cells with PT-112 as described above.

-

Collect the cell culture supernatant at various time points (e.g., 24, 48 hours).

-

Measure the ATP concentration in the supernatant using a luciferin/luciferase-based ATP assay kit according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

C. HMGB1 Secretion (Western Blot)

-

Treat cancer cells with PT-112 for 48-72 hours.

-

Collect the cell culture supernatant and concentrate it using a centrifugal filter device.

-

Lyse the remaining cells to obtain a cell lysate as a positive control.

-

Separate the proteins in the concentrated supernatant and cell lysate by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against HMGB1, followed by an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Experimental Workflow Diagram